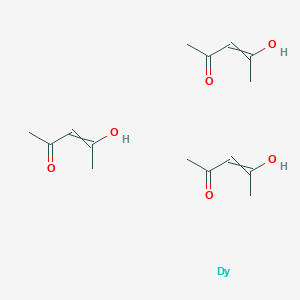![molecular formula C32H62O7 B13385336 2-[2-[2-(2-dodecanoyloxyethoxy)ethoxy]ethoxy]ethyl Dodecanoate CAS No. 55621-34-6](/img/structure/B13385336.png)
2-[2-[2-(2-dodecanoyloxyethoxy)ethoxy]ethoxy]ethyl Dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polyethylene Glycol 4 Dilaurate is a compound derived from lauric acid, a naturally occurring fatty acid found in coconut oil.
Vorbereitungsmethoden
Polyethylene Glycol 4 Dilaurate is synthesized by reacting lauric acid with ethylene oxide. The number “4” in its name indicates the average number of ethylene oxide units in the compound. The reaction typically involves controlled conditions of temperature and pressure, using a catalyst to facilitate the process . Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
Polyethylene Glycol 4 Dilaurate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Polyethylene Glycol 4 Dilaurate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in cell culture media to enhance the solubility of hydrophobic compounds.
Medicine: Used in topical dermatological preparations to enhance the penetration of active ingredients.
Industry: Utilized in the formulation of cosmetics, personal care products, and cleaning agents
Wirkmechanismus
Polyethylene Glycol 4 Dilaurate exerts its effects primarily through its ability to reduce surface tension, allowing for the formation of stable emulsions. It penetrates the intercellular regions of the stratum corneum, increasing fluidity and solubilizing lipid components. This enhances the penetration of other active ingredients into the skin .
Vergleich Mit ähnlichen Verbindungen
Polyethylene Glycol 4 Dilaurate is similar to other polyethylene glycol dilaurates, such as Polyethylene Glycol 2 Dilaurate and Polyethylene Glycol 6 Dilaurate. These compounds share similar properties but differ in the number of ethylene oxide units. Polyethylene Glycol 4 Dilaurate is unique in its balance of hydrophilic and lipophilic properties, making it particularly effective as an emulsifier and penetration enhancer .
Similar compounds include:
- Polyethylene Glycol 2 Dilaurate
- Polyethylene Glycol 6 Dilaurate
- Polyethylene Glycol 8 Dilaurate
Eigenschaften
CAS-Nummer |
55621-34-6 |
|---|---|
Molekularformel |
C32H62O7 |
Molekulargewicht |
558.8 g/mol |
IUPAC-Name |
2-[2-[2-(2-dodecanoyloxyethoxy)ethoxy]ethoxy]ethyl dodecanoate |
InChI |
InChI=1S/C32H62O7/c1-3-5-7-9-11-13-15-17-19-21-31(33)38-29-27-36-25-23-35-24-26-37-28-30-39-32(34)22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
InChI-Schlüssel |
YZXXSTDPSIPVKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13385257.png)
![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13385261.png)
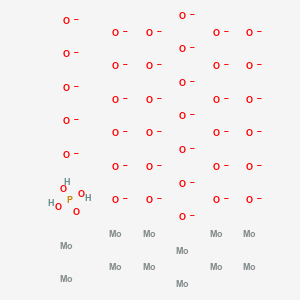
![(S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone](/img/structure/B13385270.png)
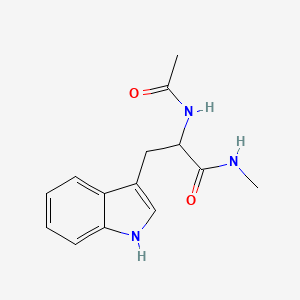
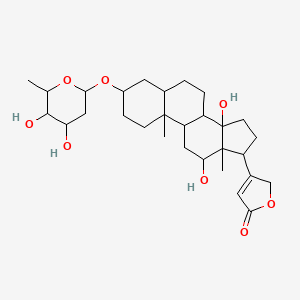
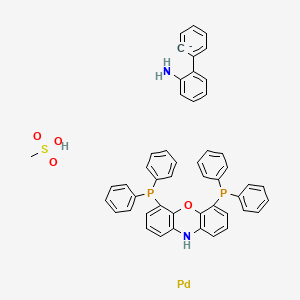
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid](/img/structure/B13385313.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate](/img/structure/B13385320.png)
![(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide](/img/structure/B13385325.png)
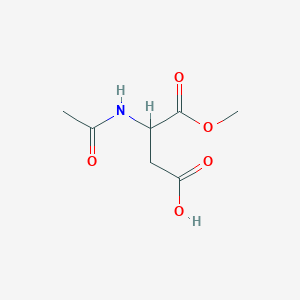
![N-(3,3-dimethylbutan-2-yl)-3,3-dimethyl-2-[(1-methylimidazol-2-yl)methylamino]butanamide](/img/structure/B13385327.png)
![but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide](/img/structure/B13385332.png)
